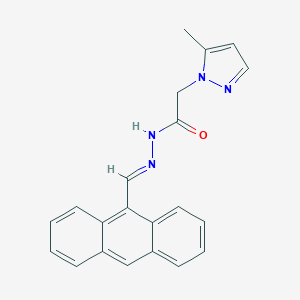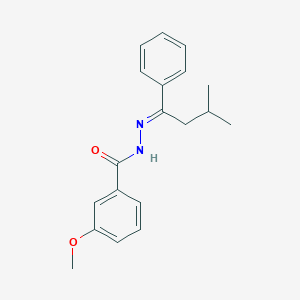![molecular formula C25H26BrN3O3S B449883 N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea](/img/structure/B449883.png)
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a cyclohexyl group, a hydroxy group, a methylphenyl group, and a pyrrol ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea typically involves multiple steps, including the formation of the pyrrol ring, the introduction of the bromine atom, and the attachment of the various functional groups. Common synthetic routes may involve:
Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromine Atom: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Functional Groups: Various functional groups can be introduced through substitution reactions, often using reagents like alkyl halides, alcohols, and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{cyclohexyl[2-hydroxy-1-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]carbamothioyl}benzamide
- 4-bromo-N-{cyclohexyl[2-hydroxy-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]carbamothioyl}benzamide
Uniqueness
N'-(4-bromobenzoyl)-N-cyclohexyl-N-[2-hydroxy-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]thiourea is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C25H26BrN3O3S |
|---|---|
Molecular Weight |
528.5g/mol |
IUPAC Name |
4-bromo-N-[cyclohexyl-[5-hydroxy-1-(4-methylphenyl)-2-oxo-3H-pyrrol-4-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H26BrN3O3S/c1-16-7-13-20(14-8-16)29-22(30)15-21(24(29)32)28(19-5-3-2-4-6-19)25(33)27-23(31)17-9-11-18(26)12-10-17/h7-14,19,32H,2-6,15H2,1H3,(H,27,31,33) |
InChI Key |
ORRDBTOXIFXJDV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C2O)N(C3CCCCC3)C(=S)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(=C2O)N(C3CCCCC3)C(=S)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3-chlorophenyl)propylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B449800.png)
![N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B449801.png)

![N'-[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B449803.png)
![N'-[(E)-furan-3-ylmethylidene]furan-2-carbohydrazide](/img/structure/B449804.png)
![N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B449806.png)
![2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B449815.png)
![N~1~-(3-NITROPHENYL)-4-OXO-4-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449816.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B449817.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanohydrazide](/img/structure/B449818.png)

![4-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B449821.png)
![2,2,2-trifluoro-N-[3-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B449823.png)
![N'-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3-[(2,5-dichlorophenoxy)methyl]benzohydrazide](/img/structure/B449825.png)
